N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)24(22,23)19-10-16(21)18-14-7-2-3-8-15(14)19/h2-9H,10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZCKYKTSNWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
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Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions .
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Introduction of the Sulfonyl Group: : The sulfonyl group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base like triethylamine. This step often requires anhydrous conditions to prevent hydrolysis .
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Acetamide Formation: : The final step involves the acylation of the sulfonylated quinoxaline with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Quinoxalinone Core Formation
Quinoxalin-2(1H)-ones are typically synthesized by cyclocondensation of 1,2-phenylenediamine derivatives with glyoxalates or diketones ( ). For example:
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Step 1 : Reaction of 1,2-phenylenediamine with ethyl glyoxalate in ethanol under reflux yields quinoxalin-2(1H)-one derivatives.
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Step 2 : N-Alkylation of the quinoxalinone core using alkyl halides (e.g., bromoacetate) in DMF with K₂CO₃ as a base ( ).
Sulfonylation at the Quinoxalinone Ring
Sulfonyl groups are introduced via electrophilic substitution or coupling reactions:
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Reagent : Sulfonyl chlorides (e.g., 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride) react with amines in dimethylformamide (DMF) to form sulfonamides ( ).
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Conditions : Stirring at room temperature for 8–10 h, followed by recrystallization from ethanol/water ( ).
Acetamide Functionalization
The phenylacetamide moiety is introduced via carbodiimide-mediated coupling:
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Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM ( ).
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Example : Coupling of 2-(2-oxoquinoxalin-1(2H)-yl)acetic acid with 4-fluoroaniline yields N-(4-fluorophenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide ( ).
Key Reaction Data
The following table summarizes critical reaction conditions and yields for analogous compounds:
Electrochemical and Catalytic Behavior
The sulfonyl group influences redox properties:
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Cyclic Voltammetry : Phenyl-λ³-iodanediyl bis(2-fluoroacetate) derivatives exhibit a reduction peak at Eₚ = -0.927 V vs. Ag/AgCl in acetonitrile, indicating electron-withdrawing effects of the sulfonyl group ( ).
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Catalytic Applications : Sulfonamide-quinoxalinones serve as intermediates in synthesizing PI3K inhibitors via Pd-catalyzed cross-coupling ( ).
Stability and Reactivity Insights
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Hydrolysis Sensitivity : The sulfonamide linkage is stable under acidic conditions but hydrolyzes slowly in basic media ( ).
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Thermal Stability : Melting points exceed 300°C for sulfonamide derivatives, indicating high thermal robustness ( ).
Computational and ADMET Studies
DFT calculations on similar sulfamoyloxyoxazolidinones reveal:
Scientific Research Applications
Antitumor Activity
Case Study: Anticancer Properties
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activity. For instance, a derivative synthesized from a similar structure showed IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. Specifically, one compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL against these lines, respectively, outperforming the standard drug doxorubicin (IC50 3.23 µg/mL) .
Table 1: Antitumor Efficacy of Quinoxaline Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline A | HCT-116 | 1.9 | |
| Quinoxaline B | MCF-7 | 2.3 | |
| Doxorubicin | HCT-116 | 3.23 |
Antimicrobial Properties
Case Study: Antibacterial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. In one study, compounds derived from quinoxaline were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of biofilm formation and bacterial growth .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Mechanism of Action
The mechanism of action of N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide involves its interaction with various molecular targets, such as enzymes and receptors. The quinoxaline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl group can form strong interactions with protein active sites, inhibiting enzyme activity. The acetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and structural profiles of N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide can be contextualized by comparing it to three closely related N-phenylacetamide sulfonamides studied for analgesic and anti-inflammatory activities (Table 1).
Structural Differences
Core Heterocycle: Unlike the quinoxaline-dione in the target compound, analogs such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) feature piperazine-based sulfonamide substituents.
Substituent Position : The target compound’s sulfonamide is attached to the phenyl ring at the meta position, whereas analogs like compounds 35 , 36 , and 37 have para-substituted sulfonamides. This positional isomerism may influence steric interactions with biological targets.
Functional Groups: Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide) incorporates a diethylsulfamoyl group, which increases lipophilicity compared to the quinoxaline-dione’s conjugated aromatic system.
Pharmacological Activities
- Analgesic Activity : Compound 35 demonstrated efficacy comparable to paracetamol in analgesic assays, likely due to its piperazinyl group’s ability to interact with central nervous system receptors .
- Target Compound: While direct pharmacological data for this compound are unavailable in the provided evidence, its quinoxaline core may confer distinct mechanisms, such as kinase inhibition or redox modulation, diverging from the piperazine-based analogs.
Physicochemical Properties
In contrast, the piperazine and diethyl groups in analogs 35–37 enhance solubility and bioavailability, critical for central nervous system penetration.
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoxaline core, which is known for its diverse biological activities. The synthesis typically involves the reaction of quinoxaline derivatives with sulfonyl chlorides and acetic anhydride to form the desired amide structure. The molecular formula for this compound is , with a molecular weight of approximately 318.35 g/mol.
Antimicrobial Properties
Quinoxaline derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds containing the quinoxaline moiety exhibit significant antibacterial, antifungal, and antiviral properties. For instance:
- Antibacterial Activity : In vitro studies have shown that certain quinoxaline derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges, indicating strong efficacy .
- Antifungal Activity : Some derivatives have also shown promising antifungal effects, with MIC values comparable to established antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cell Line Studies : Compounds similar to this structure have been tested against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). Notably, certain derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT116 cells, showcasing their potential as effective anticancer agents .
- Mechanism of Action : The proposed mechanisms include inhibition of key enzymes involved in tumor progression and induction of apoptosis in cancer cells .
Case Studies
- Synthesis and Evaluation of Quinoxaline Derivatives : A study synthesized various quinoxaline derivatives and evaluated their biological activities. The most active compounds showed significant antiproliferative effects on cancer cell lines with IC50 values ranging from 2.5 µM to 7.8 µM .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar quinoxaline derivatives, revealing that some compounds had MIC values as low as 0.22 µg/mL against resistant bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- Recrystallization : Chloroform/hexane mixtures yield high-purity crystals.
- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane) resolves sulfonated intermediates.
- HPLC : For analytical validation of final product purity (>98%) .
What are the challenges in reproducing biological activity data across different studies for this compound?
Advanced
Variability arises from differences in assay conditions (e.g., cell lines, serum concentrations) and compound purity . Solutions include:
- Standardizing protocols (e.g., fixed IC50 determination methods).
- Validating purity via HPLC-UV/HRMS .
- Cross-referencing with structurally validated analogs, as seen in anti-inflammatory studies of phenylacetamide derivatives .
How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Q. Advanced
- Kinetic assays : Measure IC50 values under controlled substrate concentrations.
- X-ray crystallography : Resolve enzyme-inhibitor complexes to identify binding modes.
- Competitive binding experiments : Use fluorescent probes (e.g., ATP analogs for kinase targets) to confirm competitive/non-competitive inhibition, as applied in MEK inhibitor research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
